6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one
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Description
6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one is a chemical compound that belongs to the class of pyrimidines. It has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one show potential as antitumor agents. For instance, compounds related to this chemical, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have been synthesized and identified as potent inhibitors of mammalian dihydrofolate reductase, showing significant activity against certain types of carcinomas (Grivsky et al., 1980).
Antimicrobial and Antiviral Activity
Pyrimidine derivatives, including those similar to 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one, exhibit a range of biological activities. They have been reported to possess antimicrobial properties (Lobo et al., 2010), as well as antiviral activity, particularly against HIV-1 (Mai et al., 1995).
Optical Applications and Sensing
Compounds structurally related to 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one have been explored for their potential in optical applications. For instance, derivatives have been used in the detection of aluminum ions and demonstrated applications in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).
Crystal Structure Analysis
Studies involving the crystal structure analysis of pyrimidine derivatives can provide insights into their physicochemical properties, aiding in the development of pharmaceuticals and other applications (Rajam et al., 2017).
properties
CAS RN |
898441-16-2 |
---|---|
Product Name |
6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one |
Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 |
IUPAC Name |
6-methyl-4-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)8-17-12-7-10(2)14-13(16)15-12/h3-7H,8H2,1-2H3,(H,14,15,16) |
InChI Key |
BGFUOGIXCIVOPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CSC2=NC(=O)NC(=C2)C |
solubility |
not available |
Origin of Product |
United States |
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